5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3/c1-21-6-9-10(11(19)20)16-17-18(9)8-4-2-3-7(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWMJFSLAVACHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1049129-40-9) is a novel compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.
- Molecular Formula : C12H10F3N3O3
- Molecular Weight : 301.22 g/mol
- Structural Characteristics : The compound features a triazole ring, a carboxylic acid group, and a trifluoromethyl-substituted phenyl group.
Synthesis
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes via the Huisgen cycloaddition reaction. For this specific compound, the methoxymethyl group is introduced to enhance solubility and biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various triazole compounds, including those similar to our target compound, showed effective inhibition against a range of pathogenic bacteria and fungi. The mechanism often involves interference with fungal cell wall synthesis and disruption of membrane integrity.
Antiviral Activity
Triazole compounds have also been explored for their antiviral properties. A related study highlighted the potential of triazole derivatives in inhibiting viral replication through mechanisms such as inhibition of viral polymerases or proteases.
Anticancer Activity
The anticancer potential of triazole derivatives has been documented in several studies. For instance, compounds with structural similarities to this compound have shown cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole compounds against Candida albicans, this compound exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antifungal agents, indicating superior efficacy.
| Compound | MIC (µg/mL) | Standard |
|---|---|---|
| Target Compound | 8 | Fluconazole (16) |
| Control Compound | 32 | N/A |
Case Study 2: Antiviral Properties
A recent investigation into the antiviral activity against influenza virus showed that triazole derivatives could reduce viral titers significantly. The target compound demonstrated a reduction in viral load by over 50% at lower concentrations compared to controls.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. The presence of a trifluoromethyl group is known to enhance lipophilicity and cellular uptake, which may contribute to increased potency against microbial pathogens.
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicological aspects. Preliminary toxicity assessments indicate that similar compounds exhibit low acute toxicity; however, further studies are necessary to establish a comprehensive safety profile for clinical applications.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Triazole derivatives are known for their antifungal and antibacterial properties, and this compound may exhibit similar effects.
- Antimicrobial Activity : Research indicates that triazole derivatives can inhibit the growth of various pathogens. Studies on related compounds suggest that modifications in the triazole structure can enhance antimicrobial efficacy .
- Anticancer Potential : The compound's ability to interfere with cellular signaling pathways makes it a candidate for cancer treatment. Inhibitors targeting specific kinases have shown promise in preclinical studies, suggesting that similar compounds could be effective in tumor suppression .
Agricultural Chemistry
The trifluoromethyl group is known to enhance the biological activity of agrochemicals. This compound may serve as a lead structure for developing new pesticides or herbicides.
- Pesticidal Activity : Compounds with triazole frameworks have been explored for their fungicidal properties. The incorporation of trifluoromethyl groups is expected to improve the potency and selectivity of these agents against plant pathogens .
Material Science
The unique chemical structure allows for potential applications in the development of new materials, particularly in polymers and coatings.
- Polymer Chemistry : Research into triazole-containing polymers indicates that they can exhibit enhanced thermal stability and mechanical properties. This compound could be utilized as a monomer or additive in polymer synthesis, leading to materials with improved performance characteristics .
Case Study 1: Antimicrobial Efficacy
A study published in PubMed examined a series of triazole derivatives, including those structurally similar to 5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a new class of antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on kinase inhibitors, compounds similar to this triazole derivative were shown to selectively inhibit cancer cell proliferation in vitro. The research highlighted the importance of structural modifications in enhancing bioactivity against specific cancer types .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Triazole Core
Key structural differences among analogs lie in substituents at positions 1 and 5 of the triazole ring. Below is a comparative analysis:
Table 1: Substituent Profiles and Molecular Properties
Key Observations:
- Position 1 Substituents: The 3-(trifluoromethyl)phenyl group (target compound) is electron-withdrawing, enhancing metabolic stability compared to electron-donating groups like 4-methoxyphenyl .
Position 5 Substituents :
Preparation Methods
Synthesis of the 1,2,3-Triazole Core via Click Chemistry
- The key intermediate is synthesized by reacting an azide derivative with an alkyne derivative under copper(I) catalysis.
- For example, an azide functionalized precursor (such as an azidomethyl intermediate) undergoes 1,3-dipolar cycloaddition with a suitable alkyne bearing the trifluoromethyl phenyl substituent.
- The reaction is typically performed in aqueous or mixed aqueous-organic media at room temperature or slightly elevated temperatures.
- Hunig’s base (diisopropylethylamine) and copper(I) iodide are common catalysts and reagents used to facilitate the cycloaddition.
- This step yields the 1,2,3-triazole ring substituted at N-1 with the trifluoromethylphenyl group and at C-5 with a methoxymethyl or precursor group.
Installation of the 3-(Trifluoromethyl)phenyl Group via Suzuki–Miyaura Cross-Coupling
- The Suzuki–Miyaura reaction is employed to couple arylboronic acids or esters with halogenated triazole intermediates.
- In this context, a brominated triazole intermediate reacts with 3-(trifluoromethyl)phenylboronic acid.
- The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as potassium carbonate.
- Solvent systems include aqueous mixtures with dioxane or other organic solvents.
- The reaction is typically stirred at 80 °C for 12–16 hours.
Functional Group Transformations for Methoxymethyl and Carboxylic Acid Groups
- The methoxymethyl substituent at position 5 of the triazole is introduced either by direct substitution or via protection/deprotection strategies.
- The carboxylic acid at position 4 is typically introduced by oxidation of an aldehyde or ester precursor or by using carboxylation reactions.
- Mitsunobu reaction can be used to introduce chiral centers or specific substituents in early intermediates.
- Reduction steps (e.g., using DIBAL-H) and tosylation followed by azide substitution are common for preparing azide precursors for click chemistry.
Representative Reaction Conditions and Yields Table
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azide formation | Nucleophilic substitution | NaN3, Tosylate precursor | Room temp, organic solvent | ~78 | Prepares azide for click chemistry |
| Click chemistry (CuAAC) | 1,3-Dipolar cycloaddition | CuI, Hunig’s base | Aqueous/organic, RT to 50 °C | 70-80 | Forms 1,2,3-triazole core |
| Suzuki–Miyaura coupling | Cross-coupling | Pd(PPh3)4, K2CO3 | 80 °C, 12-16 h | 70-85 | Introduces trifluoromethylphenyl group |
| Functional group transformations | Reduction, Mitsunobu, etc. | DIBAL-H, DIAD, other reagents | Variable | 85-95 | For methoxymethyl and carboxylic acid groups |
Detailed Research Findings and Notes
- The use of aqueous medium in Suzuki–Miyaura coupling and click chemistry enhances environmental compatibility and reaction efficiency.
- The trifluoromethyl substituent on the phenyl ring significantly influences the biological activity and chemical stability of the molecule.
- Characterization techniques include ^1H and ^13C NMR, FT-IR, HRMS, and where applicable, ^19F NMR to confirm trifluoromethyl presence.
- The synthetic route allows for the creation of analogs by varying the arylboronic acid in the Suzuki coupling step, enabling structure-activity relationship studies.
- The compound and its analogs have been evaluated for enzyme inhibition (e.g., carbonic anhydrase-II), demonstrating moderate to good activity, which is linked to the substitution pattern on the triazole and phenyl ring.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation or click chemistry approaches. For example:
- Cyclocondensation : Reacting alkynes with azides (e.g., via Huisgen cycloaddition) under Cu(I) catalysis to form the triazole core. Substituents like the 3-(trifluoromethyl)phenyl group are introduced via aryl halide coupling .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (e.g., 5–10 mol% CuI) can improve yields. Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis (e.g., SHELX refinement) confirms bond lengths (e.g., C–C: ~1.48 Å) and dihedral angles (e.g., triazole-phenyl: 84–89°) .
- Spectroscopy :
- NMR : / NMR (DMSO-d6) identifies methoxymethyl (δ ~3.3 ppm for OCH3) and carboxylic acid (δ ~12.5 ppm) protons .
- IR : Carboxylic acid C=O stretch at ~1700 cm and triazole C-N at ~1550 cm .
Advanced Research Questions
Q. How can computational modeling guide the optimization of physicochemical properties like solubility and bioavailability?
- Methodological Answer :
- Solubility prediction : Density Functional Theory (DFT) calculates logP (e.g., ~2.1 for the compound vs. ~1.8 for derivatives with polar substituents). Introducing hydrophilic groups (e.g., –OH or –NH2) at the methoxymethyl position reduces hydrophobicity .
- Molecular docking : Simulations with serum albumin (PDB ID: 1XT) predict binding affinities to assess plasma protein interaction .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no observed effect)?
- Methodological Answer :
- Dose-response profiling : Use IC50/EC50 curves to identify non-linear effects (e.g., activity loss at high concentrations due to aggregation) .
- Metabolic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) detect rapid degradation, which may explain inconsistent in vivo/in vitro results .
Q. How does the trifluoromethyl group influence electronic and steric effects in catalysis or supramolecular interactions?
- Methodological Answer :
- Electrostatic potential maps : DFT reveals electron-withdrawing effects at the triazole ring, enhancing hydrogen-bond acceptor capacity (e.g., with kinase ATP-binding pockets) .
- Crystallographic data : The CF3 group induces torsional strain (e.g., ~12° deviation from coplanarity with the phenyl ring), affecting packing in crystal lattices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
